2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide
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Overview
Description
2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide is a complex organic compound with a unique structure that includes a chromen ring system fused with a cycloheptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide typically involves multiple steps, starting from simpler precursors. One common route involves the cyclization of a suitable precursor to form the chromen ring system, followed by the introduction of the acetamide group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize the yield and minimize by-products. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the chromen ring or the acetamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.
Scientific Research Applications
2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
- 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
- N,N-dimethyl-2-[(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide
Uniqueness
What sets 2-[(6-oxo-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-3-yl)oxy]acetamide apart from similar compounds is its extended ring system, which can confer unique chemical and biological properties. This structural feature may enhance its stability, reactivity, or interaction with specific biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-[(6-oxo-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-3-yl)oxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c17-15(18)9-20-10-6-7-12-11-4-2-1-3-5-13(11)16(19)21-14(12)8-10/h6-8H,1-5,9H2,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTVPYWZYYDVFFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=O)OC3=C2C=CC(=C3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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